molecular formula C11H6Cl2N2OS B14353893 2,4-Dichloro-6-(phenylsulfanyl)pyrimidine-5-carbaldehyde CAS No. 90825-52-8

2,4-Dichloro-6-(phenylsulfanyl)pyrimidine-5-carbaldehyde

Cat. No.: B14353893
CAS No.: 90825-52-8
M. Wt: 285.1 g/mol
InChI Key: LDBBFPWMUKMBTM-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(phenylsulfanyl)pyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are integral components of nucleic acids This compound is characterized by the presence of two chlorine atoms, a phenylsulfanyl group, and an aldehyde group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(phenylsulfanyl)pyrimidine-5-carbaldehyde typically involves the use of organolithium reagentsFor instance, the reaction of 2,4-dichloropyrimidine with phenyllithium in tetrahydrofuran (THF) at low temperatures (-78°C) followed by oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) yields the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthetic route. The use of continuous flow reactors and green chemistry principles can also enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(phenylsulfanyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols

Scientific Research Applications

2,4-Dichloro-6-(phenylsulfanyl)pyrimidine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(phenylsulfanyl)pyrimidine-5-carbaldehyde involves its interaction with various molecular targets. The electron-deficient pyrimidine ring facilitates nucleophilic attack, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of enzyme activity or the modulation of receptor function. The phenylsulfanyl group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-phenylpyrimidine
  • 2-Chloro-4-(1’,3’-dithian-2’-yl)pyrimidine
  • 2,4,6-Trichloropyrimidine-5-carbaldehyde

Uniqueness

2,4-Dichloro-6-(phenylsulfanyl)pyrimidine-5-carbaldehyde is unique due to the presence of the phenylsulfanyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of complex molecules with specific biological activities .

Properties

CAS No.

90825-52-8

Molecular Formula

C11H6Cl2N2OS

Molecular Weight

285.1 g/mol

IUPAC Name

2,4-dichloro-6-phenylsulfanylpyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H6Cl2N2OS/c12-9-8(6-16)10(15-11(13)14-9)17-7-4-2-1-3-5-7/h1-6H

InChI Key

LDBBFPWMUKMBTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C(=NC(=N2)Cl)Cl)C=O

Origin of Product

United States

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